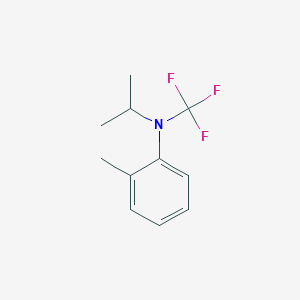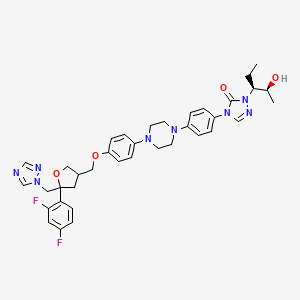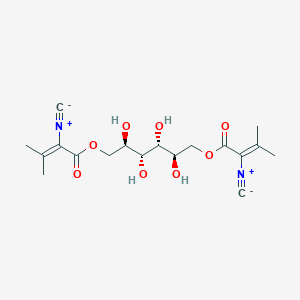
1,6-Di-O-(2-isocyano-3-methylcrotonyl)-D-mannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is a chemical compound known for its unique structure and properties. It is also referred to as 1-O,6-O-Bis(2-isocyano-3-methyl-2-butenoyl)-D-mannitol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves the reaction of D-mannitol with 2-isocyano-3-methyl-2-butenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antibiotic.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves its interaction with specific molecular targets and pathways. The compound’s isocyano groups are reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is similar to other isocyano compounds, such as:
Uniqueness
The uniqueness of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H24N2O8 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3/t11-,12-,15-,16-/m1/s1 |
InChI Key |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
Isomeric SMILES |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Canonical SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


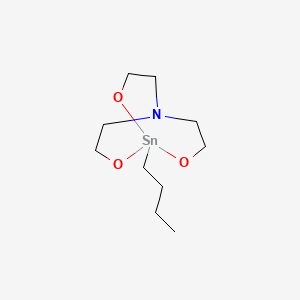
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)


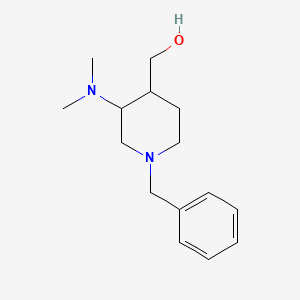


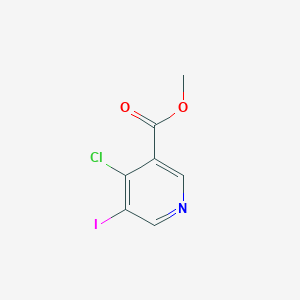

![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
